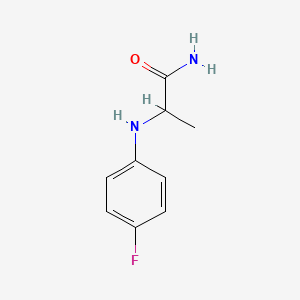

2-(4-Fluoroanilino)propanamide

Descripción

2-(4-Fluoroanilino)propanamide is a fluorinated aniline derivative characterized by a propanamide backbone substituted with a 4-fluoroanilino group at the second carbon. Its molecular formula is C₉H₁₀FN₂O, with a molecular weight of 182.19 g/mol.

This compound has been studied in the context of medicinal chemistry, particularly as a building block for more complex molecules. For instance, it serves as a key intermediate in the synthesis of veludacigibum (INN), a diacylglycerol kinase inhibitor with antineoplastic activity . The fluorine atom at the para position of the aniline ring is critical for optimizing electronic effects and steric interactions in target binding .

Propiedades

IUPAC Name |

2-(4-fluoroanilino)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-6(9(11)13)12-8-4-2-7(10)3-5-8/h2-6,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJZJAWYEXHBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132770-41-2 | |

| Record name | 2-[(4-fluorophenyl)amino]propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoroanilino)propanamide typically involves the reaction of 4-fluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of propanoyl chloride, leading to the formation of the amide bond.

Reaction Conditions:

Reagents: 4-fluoroaniline, propanoyl chloride, pyridine

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to slightly elevated temperatures (20-40°C)

Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-Fluoroanilino)propanamide can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluoroanilino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 2-(4-fluoroanilino)propylamine.

Substitution: Formation of various substituted anilino derivatives.

Aplicaciones Científicas De Investigación

2-(4-Fluoroanilino)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluoroanilino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

Key Observations:

Electronic and Steric Effects: The fluorine atom in 2-(4-fluoroanilino)propanamide enhances electron-withdrawing properties, improving binding to enzymes like diacylglycerol kinase in veludacigibum .

Pharmacological Activity: Veludacigibum demonstrates antineoplastic activity due to its ability to inhibit diacylglycerol kinase, a target less explored in simpler analogues like 2-(4-fluoroanilino)propanamide . Compounds with nitro groups (e.g., 3-nitrobenzamide derivative) are often investigated for crystallographic stability rather than direct therapeutic use .

Physicochemical Properties :

- The addition of a sulfonyl group (as in the carbothioyl-hydrazine derivative) increases molecular weight and polarity, which may improve solubility but reduce blood-brain barrier penetration .

- The phenylmethoxyphenyl variant (C₂₂H₂₀FN₃O₂) exhibits higher lipophilicity, favoring membrane permeability but risking metabolic oxidation .

Actividad Biológica

2-(4-Fluoroanilino)propanamide is an organic compound characterized by its unique structure, which includes a fluoro-substituted aniline moiety and an amide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with 2-(4-Fluoroanilino)propanamide, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H11FN2O

- Molecular Weight : 182.20 g/mol

- CAS Number : 1132770-41-2

The compound is synthesized through the reaction of 4-fluoroaniline with propanoyl chloride, typically in the presence of a base such as pyridine. This process involves nucleophilic acyl substitution, leading to the formation of the amide bond.

The biological activity of 2-(4-Fluoroanilino)propanamide is attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, potentially affecting metabolic processes.

- Cell Signaling Modulation : It has been suggested that organofluorine compounds like 2-(4-Fluoroanilino)propanamide can influence cell signaling pathways, gene expression, and cellular metabolism.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific data on this compound remains limited.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-Fluoroanilino)propanamide exhibit antimicrobial activities. For instance, derivatives of benzimidazole have shown efficacy against various pathogens, suggesting that this compound may also possess similar properties.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds containing the fluoroaniline structure can affect bacterial growth and biofilm formation. However, specific studies focusing solely on 2-(4-Fluoroanilino)propanamide are still required to establish definitive activity levels.

- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests that modifications in the structure can lead to significant changes in absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these profiles is crucial for developing effective therapeutic agents .

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential activity against bacteria | |

| Enzyme Inhibition | Possible inhibition of metabolic enzymes | |

| Cell Signaling | Modulation of signaling pathways |

Future Directions and Applications

The exploration of 2-(4-Fluoroanilino)propanamide's biological activity opens avenues for various applications:

- Drug Development : Given its structural characteristics, there is potential for this compound to serve as a lead in drug discovery efforts targeting infectious diseases or inflammatory conditions.

- Agricultural Applications : Its potential as a fungicide or pesticide could be explored further, contributing to sustainable agricultural practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.